FUPA Elimination Half-Life Is 8.3-Fold Shorter Than FBAL, Enabling Real-Time Catabolic Flux Monitoring
FUPA exhibits a markedly distinct pharmacokinetic elimination profile compared to its immediate downstream metabolite FBAL. In a clinical study of 10 cancer patients receiving 500 mg/m² i.v. 5-FU, the apparent elimination half-life of FUPA was 238.9 ± 175.4 minutes, whereas FBAL demonstrated a prolonged half-life of 1976 ± 358 minutes [1]. This 8.3-fold difference (approximately 4 hours versus 33 hours) establishes FUPA as a more responsive biomarker for assessing real-time dihydropyrimidinase activity and catabolic flux, whereas FBAL accumulation reflects cumulative exposure over days rather than acute metabolic conversion [2].
| Evidence Dimension | Apparent elimination half-life (t1/2) in human plasma |
|---|---|
| Target Compound Data | 238.9 ± 175.4 minutes (approximately 4.0 hours) |
| Comparator Or Baseline | α-Fluoro-β-alanine (FBAL): 1976 ± 358 minutes (approximately 32.9 hours) |
| Quantified Difference | 8.3-fold shorter half-life for FUPA versus FBAL |
| Conditions | Human cancer patients (N=10) following i.v. bolus administration of 500 mg/m² 5-fluorouracil; plasma concentrations quantitated by HPLC |
Why This Matters
Procurement of FUPA as an analytical standard is essential for studies requiring time-sensitive measurement of catabolic activity, whereas FBAL alone provides only cumulative exposure data.
- [1] Heggie GD, Sommadossi JP, Cross DS, Huster WJ, Diasio RB. Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Res. 1987 Apr 15;47(8):2203-6. PMID: 3829006. View Source
- [2] Coustère C, Mentré F, Sommadossi JP, Diasio RB, Steimer JL. A mathematical model of the kinetics of 5-fluorouracil and its metabolites in cancer patients. Cancer Chemother Pharmacol. 1991;28(2):123-9. doi: 10.1007/BF00689701. View Source
